Z-D-Tyr(Bzl)-OH

Overview

Description

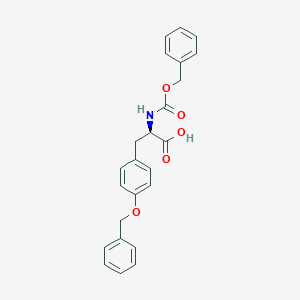

Z-D-Tyr(Bzl)-OH (CAS 92455-53-3) is a protected tyrosine derivative widely used in peptide synthesis. Its structure features:

- Amino protection: A carbobenzoxy (Z) group attached to the α-amino group.

- Hydroxyl protection: A benzyl (Bzl) ether group on the phenolic hydroxyl of tyrosine.

- Configuration: D-enantiomer, making it the non-natural stereoisomer of tyrosine.

Molecular Formula: C₂₄H₂₃NO₅ Molecular Weight: 405.44 g/mol .

This compound is critical in solid-phase peptide synthesis (SPPS), where protecting groups prevent undesired side reactions. The Z group is cleaved via hydrogenolysis or strong acids (e.g., HBr in trifluoroacetic acid), while the Bzl group is typically removed with hydrofluoric acid (HF) or other strong acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Tyr(Bzl)-OH typically involves the protection of the amino and hydroxyl groups of tyrosine. The process can be summarized as follows:

Protection of the Amino Group: The amino group of tyrosine is protected by reacting it with benzyloxycarbonyl chloride (Z-Cl) in the presence of a base such as sodium bicarbonate.

Protection of the Hydroxyl Group: The hydroxyl group on the phenyl ring is protected by reacting it with benzyl bromide (Bzl-Br) in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Deprotection Reactions

The protective groups on Z-D-Tyr(Bzl)-OH are strategically removed under specific conditions to expose functional groups for further reactions.

Mechanistic Insights :

- Hydrogenolysis : The Z group undergoes catalytic hydrogenation, breaking the Cbz–N bond without affecting the Bzl-protected hydroxyl group .

- Acidolysis : Strong acids like TFA protonate the benzyl ether, leading to cleavage via carbocation intermediates .

Peptide Bond Formation

This compound participates in solid-phase and solution-phase peptide synthesis as a building block.

Key Findings :

- EDC/HOSu Coupling : Achieves >90% yield in model peptide syntheses, minimizing racemization .

- Azide Method : this compound converted to acyl azide intermediates for segment condensation, as seen in LH-RH derivative synthesis .

Esterification and Functionalization

The carboxylic acid group undergoes derivatization to enhance solubility or enable conjugation.

| Reaction | Reagents | Product | References |

|---|---|---|---|

| Methyl Ester Formation | SOCl₂/MeOH | Z-D-Tyr(Bzl)-OMe (improved solubility). | |

| Biotinylation | Biotin-NHS/DMF | Biotin-conjugated derivative for affinity assays. |

Case Study :

- Methyl ester synthesis via thionyl chloride and methanol is quantitative, enabling efficient downstream modifications .

Side Reactions and Stability

Unintended reactions under harsh conditions highlight the need for controlled protocols.

Data Insight :

Scientific Research Applications

Applications in Peptide Synthesis

1. Building Block for Peptides:

Z-D-Tyr(Bzl)-OH serves as a crucial building block in the synthesis of peptides and peptidomimetics. The protective groups allow for controlled reactions during the coupling steps, which is vital for synthesizing specific peptide sequences. This control minimizes undesired side reactions that could compromise the yield and purity of the final product .

2. Selective Deprotection:

The mechanism of action for this compound involves selective deprotection during peptide synthesis. This allows for precise control over which functional groups remain reactive at any given time, enabling the formation of complex peptide structures with desired biological activities.

Case Study 1: Antiproliferative Activity

A study demonstrated that cyclic pentapeptides incorporating this compound exhibited significant antiproliferative effects against various cancer cell lines. The incorporation of this compound into peptide structures enhances their biological activity and offers potential therapeutic applications in oncology .

Case Study 2: Inhibition of Tyrosinase Activity

Research has shown that peptides containing D-Tyrosine negatively regulate tyrosinase activity, which is crucial in melanin production. This suggests that this compound can be utilized in developing skin-whitening agents by inhibiting melanin synthesis through its derivatives .

Broader Applications

1. Drug Development:

this compound plays a vital role in pharmaceutical research, aiding in the design of new drugs targeting specific biological pathways. Its application extends to creating compounds that can modulate neurotransmitter systems, which are essential for treating neurological disorders .

2. Bioconjugation Techniques:

The compound is also employed in bioconjugation techniques, allowing researchers to attach drugs or imaging agents to proteins. This enhances the therapeutic efficacy and specificity of drug delivery systems .

3. Analytical Chemistry:

In analytical chemistry, this compound is utilized in various methods, including chromatography, to identify and quantify amino acids in complex mixtures. Its stability and reactivity make it a valuable tool for researchers .

Mechanism of Action

The mechanism of action of Z-D-Tyr(Bzl)-OH involves the selective protection and deprotection of the amino and hydroxyl groups of tyrosine. This allows for the controlled synthesis of peptides with specific sequences and modifications. The compound interacts with various molecular targets and pathways depending on the peptide it is incorporated into.

Comparison with Similar Compounds

Protected tyrosine derivatives vary in protecting groups, stereochemistry, and applications. Below is a detailed comparison:

2.1. By Protecting Group

(a) Z-Protected Tyrosine Derivatives

(b) Boc-Protected Tyrosine Derivatives

(c) Fmoc-Protected Tyrosine Derivatives

2.2. Stability and Reactivity

- Benzyl Group Migration : A critical issue in Boc-protected derivatives. For example, Boc-L-Tyr(Bzl)-OH undergoes Bzl migration to adjacent residues (e.g., cysteine or threonine) under acidic conditions, leading to byproducts . This limits its use in long peptide sequences.

- Deprotection Conditions :

2.3. Solubility and Handling

- This compound: Limited solubility data, but similar Z-protected compounds (e.g., Z-Ala-Tyr-OH) are soluble in DMSO .

- Boc-D-Thr(Bzl)-OH: Solubility varies by solvent; requires preparation in DMSO or ethanol for stock solutions .

- Fmoc Derivatives : Generally soluble in polar aprotic solvents (e.g., DMF, DMSO) .

Biological Activity

Z-D-Tyr(Bzl)-OH, or N-Benzyloxycarbonyl-D-Tyrosine(Benzyl)-OH, is a protected form of the amino acid D-Tyrosine. This compound has gained attention in the field of peptide synthesis due to its unique structural properties and potential applications in biological systems. This article explores the biological activity of this compound, including its mechanism of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound features protective groups on both the amino and hydroxyl functionalities of D-Tyrosine. The benzyloxycarbonyl (Z) group protects the amino group, while the benzyl (Bzl) group shields the phenolic hydroxyl group. This protection strategy is crucial in synthetic organic chemistry as it allows for selective reactions during peptide synthesis without compromising the integrity of the tyrosine side chain.

- Chemical Formula : CHNO

- CAS Number : 92455-53-3

- Molecular Weight : 257.29 g/mol

The mechanism of action for this compound primarily revolves around its role as a building block in peptide synthesis. The protective groups allow for controlled deprotection at specific stages, enabling the formation of desired peptide sequences. The biological activity observed in peptides synthesized from this compound is influenced by the specific sequences and structures formed during synthesis.

1. Antiproliferative Effects

Research has indicated that peptides incorporating this compound can exhibit significant antiproliferative activity against various cancer cell lines. For example, a cyclic pentapeptide derived from β-casomorphin-5, which includes this compound, showed inhibitory effects on cell growth in human cancer cells. The study demonstrated that this compound could enhance agonist binding to μ-receptors and potentiate analgesic effects in vivo, though its primary mechanism was independent of traditional opioid receptor pathways .

2. Binding Affinity Studies

Studies have focused on understanding how this compound interacts with molecular targets through synthesized peptides. For instance, a study highlighted that peptides containing this compound can selectively bind to somatostatin receptors, activating downstream signaling pathways involved in cell proliferation and differentiation . This suggests potential therapeutic applications in cancer treatment and other conditions where modulation of these receptors is beneficial.

3. Peptide Synthesis Applications

This compound is widely used as a building block in the synthesis of peptidomimetics and other biologically active compounds. Its ability to facilitate selective reactions while maintaining stability makes it an invaluable tool in medicinal chemistry.

Case Study 1: Anticancer Peptide Development

A study developed a novel peptide using this compound that demonstrated significant anticancer properties against various human cancer cell lines. The peptide's mechanism involved the activation of specific receptor pathways that led to increased apoptosis in cancer cells.

Case Study 2: Analgesic Potentiation

Another research project investigated the use of cyclic peptides containing this compound for enhancing analgesic effects in pain models. The findings suggested that these peptides could improve morphine efficacy without increasing side effects typically associated with higher doses of opioids .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Z-D-Tyr(Bzl)-OH, and how do protecting group strategies influence yield and purity?

- Methodology : The synthesis of this compound requires orthogonal protection of the amino and hydroxyl groups. The benzyl (Bzl) group protects the tyrosine hydroxyl, while the carboxybenzyl (Z) group protects the α-amino group. A stepwise approach using Boc-protected intermediates (e.g., Boc-D-Tyr-OH) followed by selective deprotection and Z-group introduction is recommended. Yield optimization involves monitoring reaction conditions (e.g., pH, temperature) and purification via recrystallization or HPLC .

- Data Validation : Compare NMR (¹H/¹³C) and mass spectrometry (MS) data with PubChem records (CAS 92455-53-3) to confirm structural integrity. Purity should exceed 95% (HPLC analysis) for reliable downstream applications .

Q. How do stereochemical and structural modifications (e.g., D-configuration, Bzl group) affect this compound's reactivity in peptide synthesis?

- Methodology : Conduct comparative studies using L- and D-isomers of tyrosine derivatives. Assess coupling efficiency in solid-phase peptide synthesis (SPPS) via Kaiser test monitoring. The D-configuration may reduce enzymatic degradation but could alter peptide secondary structures (e.g., CD spectroscopy analysis) .

- Data Interpretation : Use X-ray crystallography or NOESY NMR to analyze steric effects of the Bzl group on peptide folding .

Q. What analytical techniques are critical for characterizing this compound in complex mixtures?

- Methodology : Employ tandem LC-MS/MS for quantification in biological matrices. For structural confirmation, use high-resolution FT-IR to identify carbonyl (C=O) and benzyl ether (C-O) stretches. Differential scanning calorimetry (DSC) can assess thermal stability during storage .

Advanced Research Questions

Q. How can conflicting data on this compound's enzymatic stability be resolved?

- Methodology : Replicate studies under standardized conditions (pH 7.4, 37°C) using chymotrypsin or trypsin. Quantify degradation via UV-Vis (tyrosine absorbance at 274 nm) and compare with Boc-protected analogs. Address contradictions by verifying enzyme activity (e.g., fluorogenic substrates) and controlling for metal ion interference .

- Hypothesis Testing : If discrepancies persist, perform molecular docking simulations (AutoDock Vina) to assess steric hindrance from the Bzl group .

Q. How do this compound derivatives compare to other tyrosine analogs in enzyme inhibition studies?

- Methodology : Screen against tyrosine phosphatase PTP1B using pNPP substrate. Calculate IC₅₀ values and compare with Boc-D-Tyr(Bzl)-OH and non-methylated analogs. Use Lineweaver-Burk plots to determine inhibition mechanism (competitive vs. non-competitive) .

Q. Key Considerations for Data Interpretation

- Contradictory Results : Always verify experimental conditions (e.g., solvent purity, degassing protocols) and instrument calibration. Cross-reference findings with EPA DSSTox or PubChem datasets for consistency .

- Reproducibility : Document all synthetic steps and analytical parameters in supplemental materials per journal guidelines (e.g., Beilstein JOC standards) .

Properties

IUPAC Name |

(2R)-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5/c26-23(27)22(25-24(28)30-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)29-16-19-7-3-1-4-8-19/h1-14,22H,15-17H2,(H,25,28)(H,26,27)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAODWFPTVIUSZ-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428596 | |

| Record name | Z-D-Tyr(Bzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92455-53-3 | |

| Record name | Z-D-Tyr(Bzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.